molecular formula C14H14N6O2 B2898349 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448126-44-0

1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2898349
CAS No.: 1448126-44-0
M. Wt: 298.306
InChI Key: JTMHLHVKLISEBY-UHFFFAOYSA-N
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Description

1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, which is catalyzed by copper(I) ions.

    Final assembly: The final compound is formed by coupling the oxadiazole and triazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents. This compound could be explored for similar applications.

Medicine

Medicinal chemistry research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are often studied for their antimicrobial and anticancer properties.

Uniqueness

What sets 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide apart is the combination of both the triazole and oxadiazole rings in its structure. This unique arrangement can confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

1-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-15-13(22-18-9)7-10-5-3-4-6-11(10)16-14(21)12-8-20(2)19-17-12/h3-6,8H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMHLHVKLISEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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